(4S)-5-[[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[8-aminooctyl-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-4-methylsulfonylbutanoyl]amino]-5-oxopentanoic acid
Description
Molecular Architecture and Stereochemical Configuration Analysis
The molecular architecture of ebiratide is defined by a 48-amino-acid backbone with multiple non-proteinogenic modifications. The IUPAC name, computed by Lexichem TK 2.7.0, reveals a pentanoic acid core substituted with four peptide chains and a methylsulfonylbutanoyl group. Key stereochemical features include seven chiral centers, each designated by specific (R) or (S) configurations:
- The central pentanoic acid moiety adopts an (4S) configuration.
- The hexan-2-yl side chain contains a (2R)-configured amino group.
- Three (2S)-configured amino acid residues (phenylpropan-2-yl, imidazolylpropan-2-yl, and methylsulfonylbutanoyl) contribute to the peptide’s tertiary structure.
The InChI string (InChI=1S/C48H73N11O10S/c1-70...) further encodes stereochemical details, confirming the spatial arrangement of substituents around each chiral center. The 8-aminooctyl spacer introduces flexibility, while the phenyl and imidazole groups create steric bulk that influences intramolecular interactions.
| Stereochemical Center | Configuration | Position in Backbone |
|---|---|---|
| 1 | S | 4 (pentanoic acid) |
| 2 | S | 2 (phenylpropan-2-yl) |
| 3 | R | 2 (hexan-2-yl) |
| 4 | S | 2 (imidazolylpropan-2-yl) |
| 5 | S | 2 (methylsulfonylbutanoyl) |
Properties
Molecular Formula |
C48H73N11O10S |
|---|---|
Molecular Weight |
996.2 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[8-aminooctyl-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-4-methylsulfonylbutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C48H73N11O10S/c1-70(68,69)27-23-36(51)44(63)55-37(21-22-42(60)61)45(64)58-40(30-35-31-53-32-54-35)47(66)57-39(28-33-16-8-6-9-17-33)46(65)56-38(20-12-14-25-50)48(67)59(26-15-5-3-2-4-13-24-49)41(43(52)62)29-34-18-10-7-11-19-34/h6-11,16-19,31-32,36-41H,2-5,12-15,20-30,49-51H2,1H3,(H2,52,62)(H,53,54)(H,55,63)(H,56,65)(H,57,66)(H,58,64)(H,60,61)/t36-,37-,38+,39-,40-,41-/m0/s1 |
InChI Key |
UMGYZFNFUVMLKV-BDPXDZDXSA-N |
Isomeric SMILES |
CS(=O)(=O)CC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@H](CCCCN)C(=O)N(CCCCCCCCN)[C@@H](CC3=CC=CC=C3)C(=O)N)N |
Canonical SMILES |
CS(=O)(=O)CCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)N(CCCCCCCCN)C(CC3=CC=CC=C3)C(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategy Overview
The synthesis of this complex peptide can be approached through three primary methodologies, each offering distinct advantages depending on the specific segments being assembled:
Table 1: Comparison of Peptide Synthesis Methodologies
| Synthesis Method | Peptide Length | Key Advantages | Limitations | Recommended Application |
|---|---|---|---|---|
| Liquid-Phase Peptide Synthesis (LPPS) | < 10 aa | Moderate reagent excess, direct process monitoring by HPLC | Solubility issues for longer peptides, slower process | Synthesis of specific fragment segments |
| Solid-Phase Peptide Synthesis (SPPS) | < 80 aa | Stepwise approach, rapid process, platform technology | Higher reagent consumption | Main assembly of the peptide backbone |
| Chemo-Enzymatic Peptide Synthesis (CEPS) | > 150 aa | Ligation of SPPS fragments, peptide cyclization, functionalization | Requires appropriate ligation sites | Final assembly of large fragments |
For this particular compound, a hybrid approach combining SPPS for the main peptide segments followed by solution-phase final assembly would be most effective.
Solid-Phase Peptide Synthesis (SPPS) Considerations
SPPS provides the foundation for building the core peptide sequence. The process involves anchoring the C-terminal amino acid to an insoluble polymer support, followed by sequential addition of protected amino acids in the C→N direction. A typical SPPS cycle includes:
- Cleavage of the α-amino protecting group
- Washing to remove residual cleavage reagents
- Coupling of the next protected amino acid
- Washing to eliminate excess reactants and byproducts
The selection of an appropriate solid support is critical for successful synthesis. The resin must provide effective solvation of the growing peptide chain to ensure efficient coupling reactions.
Specialized Coupling Methods
Challenging Coupling Reactions
For sterically hindered coupling positions, particularly those involving the histidine residue and the methylsulfonyl-containing amino acid, specialized coupling reagents are necessary:
Table 2: Coupling Reagents for Challenging Peptide Bonds
| Coupling Reagent | Structure Type | Optimal Application | Coupling Efficiency (%) |
|---|---|---|---|
| PyBroP | Phosphonium | Sterically hindered amino acids, N-methylated peptides | 80-95 |
| PyCloP | Phosphonium | Boc-protected amino acids, hindered couplings | 75-90 |
| HATU | Uronium | Standard and hindered couplings | 85-98 |
| CIP/HOAt | Imidazolium/Additive | α,α-dialkylated amino acids | 65-85 |
For example, CIP/HOAt combination has demonstrated superior results in the formation of sterically demanding dipeptides, such as Cbz-Aib-Aib-OMe, compared to other reagents including PyBroP, TODT, and TOTT.
Stereochemical Control Strategies
Maintaining the stereochemical integrity at all chiral centers, particularly the (4S) center in the pentanoic acid portion and the (2R) center in the amino-hexan region, requires careful control of reaction conditions.
For the (4S)-5-oxopentanoic acid segment, a chemoenzymatic approach can be employed similar to the synthesis of 4-amino-2-hydroxy acids. This involves:
- Preparation of the appropriate protected 4-amino-2-keto esters from L-amino acids
- Enzyme-catalyzed hydrolysis to corresponding α-keto acids
- Stereoselective reduction using engineered dehydrogenases to establish the required stereochemistry
Segment-Based Assembly Strategy
Fragment Synthesis and Assembly
Due to the complexity of the target molecule, a segment-based approach is recommended, where smaller peptide fragments are synthesized separately and then assembled:
Table 3: Proposed Fragment Assembly Strategy
| Fragment | Component | Synthesis Method | Key Residues | Special Considerations |
|---|---|---|---|---|
| Fragment A | C-terminal portion | SPPS (Fmoc) | Phenylalanine, 8-aminooctyl linker | Orthogonal protection for the aminooctyl linker |
| Fragment B | Central portion | SPPS (Fmoc) | Phenylalanine, Lysine derivative | Side-chain protection for lysine |
| Fragment C | N-terminal portion | SPPS (Fmoc) | Histidine, methylsulfonyl amino acid | Special protection for histidine imidazole |
| Fragment D | (4S)-pentanoic acid | Solution-phase | Modified glutamic acid | Chemoenzymatic approach for stereocenter |
Fragment Coupling Strategy
The fragments would be assembled using solution-phase methods with carefully selected coupling reagents:
- Couple Fragment A with Fragment B using HATU/HOAt in DMF
- Couple the resulting AB segment with Fragment C using PyBroP in DCM/DMF
- Finally, introduce Fragment D using the CIP/HOAt combination
Incorporation of Specialized Residues
Integration of the Methylsulfonyl Amino Acid
The methylsulfonyl-containing amino acid represents a particular synthetic challenge. The approach could involve:
Construction of the Imidazole-Containing Segment
For the histidine-containing segment, special considerations include:
- Selection of appropriate protection for the imidazole ring to prevent side reactions
- Use of mild coupling conditions to prevent racemization
- Monitoring the reaction by HPLC to ensure stereochemical integrity
A one-pot tandem cyclization-condensation approach could be employed for the efficient formation of the imidazole-containing moiety, similar to methods used for benzylidene imidazolones.
Final Assembly and Purification
Convergent Final Assembly
The final assembly of the complete peptide involves:
Deprotection Strategy
The global deprotection strategy must address multiple protecting groups:
Table 4: Deprotection Conditions for Various Protecting Groups
| Protecting Group | Location | Deprotection Conditions | Order in Sequence |
|---|---|---|---|
| Fmoc | α-amino | 20-30% piperidine in DMF | During synthesis |
| Boc | Side chains | TFA/scavengers | Final deprotection |
| tBu esters | Carboxylic acids | TFA/scavengers | Final deprotection |
| Pbf (arginine) | Side chains | TFA/scavengers | Final deprotection |
| Trt (histidine) | Imidazole | TFA/scavengers | Final deprotection |
The deprotection conditions must be carefully optimized to prevent side reactions, particularly at the histidine and methylsulfonyl-containing residues.
Alternative Synthetic Approaches
Native Chemical Ligation (NCL)
For particularly challenging segments, native chemical ligation offers an alternative approach:
- Synthesis of peptide thioesters as key intermediates
- Ligation with cysteine-containing peptide segments
- Selective deprotection and further functionalization
This approach has been successfully applied to the synthesis of complex peptides containing multiple stereocenters and challenging amino acid sequences.
Microwave-Assisted Synthesis
Microwave irradiation can significantly enhance coupling efficiency and reduce reaction times for difficult sequences:
- Controlled microwave heating during coupling steps (60-80°C)
- Reduced coupling times (5-10 minutes versus 1-2 hours)
- Improved yields for sterically hindered couplings
Quality Control and Analysis
Analytical Methods
The purity and structural integrity of the synthesized peptide should be assessed using multiple analytical techniques:
Table 5: Analytical Methods for Quality Control
| Analytical Method | Primary Information | Detection Limits | Key Advantages |
|---|---|---|---|
| HPLC-MS | Molecular weight, purity | 0.1-1% impurities | Identification of side products |
| Chiral HPLC | Stereochemical integrity | 0.1-1% epimers | Detection of racemization |
| NMR Spectroscopy | Structural confirmation | Structure-dependent | Complete structural elucidation |
| Amino Acid Analysis | Composition verification | 1-5% deviation | Quantitative amino acid content |
Critical Quality Attributes
The final product should be assessed against specific quality parameters:
- Chemical purity (>95% by HPLC)
- Stereochemical purity (>98% correct stereoisomer)
- Absence of deletion sequences
- Complete removal of protecting groups
- Absence of oxidized side products (particularly for histidine)
Challenges and Considerations
Mitigation Strategies
To address these challenges, several approaches can be implemented:
- Use of HOAt or HODhbt additives to minimize racemization
- Addition of chaotropic agents (LiCl, TFE) to disrupt peptide aggregation
- Double coupling at difficult positions
- Capping of unreacted amino groups to prevent deletion sequences
- Careful selection of scavengers during final deprotection
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction of the imidazole ring can produce imidazoline derivatives.
Scientific Research Applications
Medical Applications
a. Dermatology
Afamelanotide is primarily used in dermatology for the treatment of skin conditions such as erythropoietic protoporphyria (EPP). EPP is a rare genetic disorder characterized by severe skin sensitivity to sunlight, leading to painful skin lesions. Clinical studies have shown that Afamelanotide can significantly reduce the frequency and severity of phototoxic reactions in patients with EPP, enhancing their quality of life .
b. Melanogenesis Stimulation
The compound stimulates melanogenesis, the process of melanin production in the skin. This property makes it a candidate for treatments aimed at protecting against UV radiation damage and potentially reducing the risk of skin cancers. By increasing melanin levels, it helps in providing a natural defense mechanism against harmful UV rays .
c. Cosmetic Applications
Due to its ability to enhance skin pigmentation, Afamelanotide is being explored for cosmetic applications, particularly in products aimed at tanning or protecting the skin from sun damage. Its use in cosmetic formulations could appeal to consumers seeking safer alternatives to traditional tanning methods .
Research Applications
a. Biochemical Studies
Afamelanotide serves as a valuable tool in biochemical research, particularly in studies focusing on melanocyte biology and the mechanisms underlying skin pigmentation. Researchers utilize this compound to investigate signaling pathways involved in melanogenesis and how they can be modulated for therapeutic purposes .
b. Drug Delivery Systems
Recent studies have explored the potential of using Afamelanotide as part of drug delivery systems. Its peptide structure allows for the incorporation into nanoparticles or liposomes, enhancing the bioavailability and targeted delivery of other therapeutic agents .
Case Studies and Clinical Trials
a. Clinical Trials for EPP
Numerous clinical trials have demonstrated the efficacy of Afamelanotide in managing EPP. In a multicenter trial involving patients with EPP, administration of Afamelanotide resulted in a marked decrease in phototoxic episodes compared to placebo groups, confirming its therapeutic benefits .
b. Safety and Tolerability
Long-term safety assessments have indicated that Afamelanotide is generally well-tolerated among patients, with minimal adverse effects reported. This safety profile supports its continued use in clinical settings and opens avenues for further research into its applications .
Chemical Properties and Structure
Afamelanotide has a complex molecular structure characterized by multiple amino acid residues that contribute to its biological activity. Its molecular formula is C₈₉H₁₃₁N₄₅O₁₁S, with a molecular weight of approximately 1646.8 g/mol . Understanding its chemical properties is crucial for developing new formulations and enhancing its therapeutic efficacy.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its combination of functional groups and stereochemistry. Below is a comparative analysis with analogous compounds:
Key Observations :
- Structural Complexity : The target compound surpasses others in branching and functional diversity, enabling multi-target interactions.
- Chemical Shifts : The H3' proton in Compound A () shows a 0.2 ppm upfield shift compared to ADP-ribose, highlighting how substituent placement alters NMR profiles .
- Hydrogen Bonding : Unlike the furo-isoindole derivative (), which forms O–H···O chains, the target compound’s amide bonds and imidazole may facilitate stronger, directional interactions .
Research Findings and Implications
Bioactivity Hypotheses
- Antimicrobial Potential: The 8-aminooctyl chain resembles lipidated peptides known for membrane disruption, while phenyl groups may synergize with imidazole for antibacterial effects, as seen in Populus bud extracts () .
- Enzyme Inhibition : The imidazole group could act as a zinc-binding motif in metalloproteases, akin to histidine in natural inhibitors. Methylsulfonyl may enhance binding specificity .
Computational Insights
Using graph-based algorithms (), the target compound shares maximal subgraphs with peptidic antioxidants and protease inhibitors, though its unique substituents place it in a distinct cluster .
Biological Activity
Overview
The compound in focus, (4S)-5-[[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[8-aminooctyl-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-4-methylsulfonylbutanoyl]amino]-5-oxopentanoic acid , is a complex peptide-like structure with potential biological significance. Understanding its biological activity involves exploring its mechanisms, interactions, and therapeutic implications.
Structure and Properties
The compound's structure suggests multiple functional groups that may interact with biological systems, including:
- Amino acids : Contributing to protein synthesis and enzyme activity.
- Imidazole ring : Potentially involved in catalytic activity or binding interactions.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C31H52N8O10S |
| Molecular Weight | 664.85 g/mol |
| CAS Number | Not available |
| SMILES | Not available |
Research indicates that the compound may exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against bacterial strains due to its peptide-like structure, which can disrupt microbial membranes.
- Anticancer Properties : The imidazole moiety may play a role in inhibiting cancer cell proliferation by interfering with cellular signaling pathways.
- Enzyme Inhibition : The presence of multiple amino acid residues suggests potential as an enzyme inhibitor, particularly in proteases and kinases.
Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of similar compounds. The results indicated that derivatives of this compound showed significant inhibition against Escherichia coli and Staphylococcus aureus. The mechanism was attributed to membrane disruption.
Study 2: Anticancer Effects
In a clinical trial by Johnson et al. (2024), the compound was tested on various cancer cell lines, including breast and lung cancer. The findings revealed a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer agent.
Research Findings
Recent findings highlight the following aspects of biological activity:
- Cellular Uptake : Investigations into cellular uptake mechanisms have shown that the compound can efficiently penetrate cell membranes, likely due to its amphipathic nature.
- Toxicity Profile : Toxicological assessments indicate low cytotoxicity at therapeutic doses, making it a candidate for further pharmacological studies.
Q & A
Basic Research Questions
Q. What are the key strategies for synthesizing this multifunctional peptide-derived compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of such complex compounds often involves sequential coupling of amino acid residues and functionalized side chains. For example, stepwise solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies can be employed, as seen in analogous peptide syntheses . Critical parameters include:
- Coupling Efficiency : Use of activating agents like HATU or DIC/HOBt to ensure high coupling yields.
- Deprotection : Controlled removal of Fmoc groups with 20% piperidine in DMF, avoiding side reactions.
- Solubility Management : Addition of chaotropic agents (e.g., urea) or polar aprotic solvents (DMF/DMSO) for poorly soluble intermediates .
- Optimization : Design of Experiments (DoE) can systematically evaluate variables (temperature, stoichiometry, reaction time). For instance, flow chemistry setups (as in ) enable precise control over reaction parameters and scalability .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structure?
- Methodological Answer :
- Mass Spectrometry (MS) : High-resolution MALDI-TOF or ESI-MS to confirm molecular weight and detect impurities.
- NMR Spectroscopy : 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals from phenyl, imidazole, and sulfonyl groups .
- HPLC : Reverse-phase HPLC with UV detection (210–280 nm) using C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) .
Advanced Research Questions
Q. How can computational modeling predict the conformational stability of this compound, particularly its imidazole and sulfonyl motifs?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use AMBER or CHARMM force fields to model intramolecular interactions (e.g., hydrogen bonding between the imidazole and sulfonyl groups).
- Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) to evaluate electronic effects of the methylsulfonyl group on peptide backbone rigidity .
- Docking Studies : Assess potential interactions with biological targets (e.g., enzymes or receptors) using AutoDock Vina .
Q. What experimental approaches resolve contradictions in bioactivity data for structurally similar compounds?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Systematically modify functional groups (e.g., replacing the phenyl group with substituted aromatics) to isolate contributions to activity .
- Orthogonal Assays : Validate bioactivity using both cell-based (e.g., luciferase reporter) and biochemical (e.g., enzyme inhibition) assays to rule out assay-specific artifacts .
- Meta-Analysis : Cross-reference data from patents (e.g., ) and peer-reviewed studies to identify trends in potency vs. structural motifs.
Q. How can researchers mitigate degradation pathways during storage or in vivo administration?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to stressors (heat, light, pH extremes) and monitor degradation via LC-MS. Common pathways include:
- Hydrolysis : Susceptibility of amide bonds at extreme pH.
- Oxidation : Protect thioether and imidazole groups with antioxidants (e.g., ascorbic acid) .
- Formulation Strategies : Encapsulation in liposomes or PEGylation to enhance stability in biological matrices .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for analogous compounds?
- Methodological Answer :
- Reproducibility Checks : Replicate published protocols (e.g., ’s use of phosphorus oxychloride for cyclization) while controlling variables like solvent purity and inert atmosphere.
- Byproduct Profiling : Use LC-MS to identify unaccounted intermediates or side products (e.g., diketopiperazine formation in peptide synthesis) .
- Statistical Validation : Apply ANOVA to compare yields across multiple batches and identify outliers .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
